3-Amino-N,N-dipropyl-benzeneethanamine Hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N,N-dipropyl-benzeneethanamine Hydrochloride typically involves the reaction of 3-nitrobenzeneethanamine with dipropylamine under specific conditions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N,N-dipropyl-benzeneethanamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
3-Amino-N,N-dipropyl-benzeneethanamine Hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: In studies involving protein interactions and enzyme activity.
Industry: Used in the production of fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-Amino-N,N-dipropyl-benzeneethanamine Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-N,N-dimethyl-benzeneethanamine Hydrochloride
- 3-Amino-N,N-diethyl-benzeneethanamine Hydrochloride
- 3-Amino-N,N-dibutyl-benzeneethanamine Hydrochloride
Uniqueness
3-Amino-N,N-dipropyl-benzeneethanamine Hydrochloride is unique due to its specific dipropylamine moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications .
Properties
IUPAC Name |
2-(3-azaniumylphenyl)ethyl-dipropylazanium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2.ClH/c1-3-9-16(10-4-2)11-8-13-6-5-7-14(15)12-13;/h5-7,12H,3-4,8-11,15H2,1-2H3;1H/p+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGRQJMMFYMXOA-UHFFFAOYSA-O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[NH+](CCC)CCC1=CC(=CC=C1)[NH3+].[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26ClN2+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.82 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.